molecular formula C7H3ClIN3O2 B1491774 5-Chloro-3-iodo-7-nitro-1H-indazole CAS No. 1448259-05-9

5-Chloro-3-iodo-7-nitro-1H-indazole

Cat. No.: B1491774
CAS No.: 1448259-05-9
M. Wt: 323.47 g/mol
InChI Key: HKMNNKJUDXJLQJ-UHFFFAOYSA-N
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Description

5-Chloro-3-iodo-7-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as core structures in pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-iodo-7-nitro-1H-indazole typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 5-chloro-1H-indazole, followed by iodination. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while the iodination can be carried out using iodine and a suitable oxidizing agent such as hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes are scaled up and often use continuous flow reactors to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-iodo-7-nitro-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and iodo substituents can be replaced by other nucleophiles under suitable conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or hydrogenation catalysts.

    Oxidation Reactions: The indazole ring can be oxidized to form various oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Tin(II) chloride in hydrochloric acid or palladium on carbon with hydrogen gas.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products

    Substitution: Products with different substituents replacing the chloro or iodo groups.

    Reduction: 5-Chloro-3-iodo-7-amino-1H-indazole.

    Oxidation: Various oxidized forms of the indazole ring.

Scientific Research Applications

5-Chloro-3-iodo-7-nitro-1H-indazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential pharmaceutical intermediate.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-3-iodo-7-nitro-1H-indazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1H-indazole: Lacks the iodo and nitro substituents, making it less reactive.

    3-Iodo-1H-indazole: Lacks the chloro and nitro substituents.

    7-Nitro-1H-indazole: Lacks the chloro and iodo substituents.

Uniqueness

5-Chloro-3-iodo-7-nitro-1H-indazole is unique due to the combination of chloro, iodo, and nitro groups on the indazole ring. This combination enhances its reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

5-chloro-3-iodo-7-nitro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClIN3O2/c8-3-1-4-6(10-11-7(4)9)5(2-3)12(13)14/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMNNKJUDXJLQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=NNC(=C21)I)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClIN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-3-iodo-7-nitro-1H-indazole
Reactant of Route 2
5-Chloro-3-iodo-7-nitro-1H-indazole
Reactant of Route 3
5-Chloro-3-iodo-7-nitro-1H-indazole
Reactant of Route 4
5-Chloro-3-iodo-7-nitro-1H-indazole
Reactant of Route 5
5-Chloro-3-iodo-7-nitro-1H-indazole
Reactant of Route 6
5-Chloro-3-iodo-7-nitro-1H-indazole

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